molecular formula C25H36N4O3 B2926435 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol CAS No. 2375270-79-2

1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2926435
CAS No.: 2375270-79-2
M. Wt: 440.588
InChI Key: UWIDBJSDFDLNJC-UHFFFAOYSA-N
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Description

Disclaimer: Specific biological data for 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is not currently available in the searched sources. The following description is based on the well-documented research applications of its core structural components—namely, the arylpiperazine group and propan-2-ol linker—which are featured in compounds with established scientific interest. This chemical is a synthetic derivative featuring a central propan-2-ol structure symmetrically linked to two 2-methoxyphenylpiperazine groups. This molecular architecture is characteristic of compounds designed to interact with key neurological and metabolic targets. Piperazine-based compounds are extensively investigated as potent and selective ligands for a range of neurotransmitter receptors, including dopamine and serotonin receptors, which are pivotal in neuropsychiatric research . Compounds with similar structures have been studied for their potential in areas such as antipsychotic therapy , anxiety treatment , and Parkinson's disease . Furthermore, structural analogs have demonstrated significant value beyond neuroscience. Research into similar 2-azetidinone derivatives has highlighted their potential as cholesterol absorption inhibitors, making them valuable tools for studying hyperlipidemia and atherosclerosis . The flexibility of this chemical scaffold makes this compound a compound of high interest for medicinal chemistry programs, particularly in the synthesis and screening of new therapeutic agents for cardiovascular and metabolic disorders . This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1,3-bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O3/c1-31-24-9-5-3-7-22(24)28-15-11-26(12-16-28)19-21(30)20-27-13-17-29(18-14-27)23-8-4-6-10-25(23)32-2/h3-10,21,30H,11-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIDBJSDFDLNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(CN3CCN(CC3)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol typically involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane under specific conditions. One improved synthetic route involves the use of ytterbium triflate (Yb(OTf)3) as a catalyst in acetonitrile, leading to the formation of the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate can then be further processed to obtain the final product. The overall yield of this route is approximately 45%, and the structure of the final product is confirmed using techniques such as 1H-NMR, 13C-NMR, and HRMS .

Chemical Reactions Analysis

1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, particularly the 5-HT1A receptor, leading to various physiological effects . This interaction can modulate neurotransmitter release and influence mood, cognition, and behavior. The exact pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound is distinguished by its bis-piperazine architecture. Most analogs retain one piperazine group paired with a diverse substituent (e.g., naphthyloxy, phenoxy, or halogenated chains). Structural variations significantly influence receptor selectivity, binding affinity, and pharmacokinetic properties.

Comparative Analysis of Selected Compounds

Table 1: Comparison of Structural and Pharmacological Properties
Compound Name Structural Features Biological Targets/Activities Therapeutic Applications/Notes References
1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Propan-2-ol core with two 4-(2-methoxyphenyl)piperazine groups Potential dual receptor modulation (e.g., 5-HT, α-adrenoceptors) Understudied; structural similarity suggests CNS or cardiovascular applications
Naftopidil (Avishot/Flivas) 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(1-naphthyloxy)propan-2-ol α1-Adrenoceptor antagonist (Ki = 1.6 nM for α1A subtype) Hypertension, benign prostatic hyperplasia (BPH)
HBK-10 N-(3-(2,6-Dimethylphenoxy)propyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-amine Serotonin reuptake inhibition; antidepressant-like effects in rodent models Investigational antidepressant candidate
1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol Propan-2-ol with 4-(2-methoxyphenyl)piperazine and bromophenoxyethyl chain Hsp90 inhibitor (IC50 = 2.8 µM) Anticancer candidate; disrupts Hsp90 chaperone function
1-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Chlorinated propan-2-ol with single piperazine group Intermediate for (S)-Encipracine synthesis (enantiomeric resolution via lipase catalysis) Cardiovascular applications (hypotensive, local anesthetic)
3,3'-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol) Bis-propan-2-ol linked via piperazine with 2-methoxyphenoxy groups Not explicitly reported; structural similarity to ranolazine impurities Potential antianginal or ion channel modulation

Critical Insights from Structural Modifications

  • Piperazine vs. Aromatic Substituents: Naftopidil’s naphthyloxy group enhances α1-adrenoceptor selectivity, while the target compound’s dual piperazine design may favor interactions with dimeric receptor complexes or dual-target mechanisms .
  • Chain Length and Halogenation : The chloro-substituted analog () demonstrates the role of halogens in improving metabolic stability and enantiomeric resolution, critical for cardiovascular drugs .
  • Enzymatic Targets: The Hsp90 inhibitor () highlights how extended alkoxy chains (e.g., bromophenoxyethyl) can shift activity toward enzyme inhibition rather than receptor modulation .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Computed Physicochemical Properties
Compound (CAS No.) logP Topological Polar Surface Area (TPSA) Hydrogen Bond Donors/Acceptors Molecular Weight
This compound ~3.5* ~70 Ų 3 / 7 508.6 g/mol
Naftopidil (57149-07-2) 3.2 67.6 Ų 2 / 5 437.4 g/mol
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (66307-56-0) 3.1 58.7 Ų 2 / 5 342.4 g/mol

*Estimated based on structural analogs.

  • logP and TPSA : The target compound’s higher TPSA (due to two piperazine groups) may reduce blood-brain barrier permeability compared to naftopidil, favoring peripheral actions .
  • Synthetic Complexity: Bis-piperazine derivatives require multi-step synthesis (e.g., bromination, amination), whereas mono-piperazine analogs like naftopidil are more straightforward to produce .

Biological Activity

1,3-Bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol (hereafter referred to as Compound A) is a synthetic compound with potential therapeutic applications, particularly in the fields of neurology and psychiatry. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

  • Molecular Formula : C25H36N4O3
  • Molecular Weight : 440.59 g/mol
  • IUPAC Name : this compound

Compound A primarily targets alpha1-adrenergic receptors , which are implicated in various physiological responses, including vasoconstriction and modulation of neurotransmitter release. The interaction with these receptors suggests potential applications in treating conditions such as hypertension and certain psychiatric disorders.

Pharmacokinetics

The pharmacokinetic properties of Compound A have been explored through in silico studies, revealing insights into its absorption, distribution, metabolism, and excretion (ADME). The compound is predicted to have favorable bioavailability due to its lipophilic nature and ability to cross the blood-brain barrier.

In Vitro Studies

Research indicates that Compound A exhibits significant biological activity:

  • Cellular Effects : It is suggested to influence cell signaling pathways associated with alpha1-adrenergic receptor activation, potentially affecting gene expression and cellular metabolism.

Case Studies and Research Findings

A review of literature reveals several relevant studies:

  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegeneration, suggesting that Compound A may also contribute positively to neuronal health through its receptor interactions .
  • Potential Antidepressant Activity : In studies involving piperazine derivatives, compounds targeting adrenergic receptors have shown antidepressant-like effects in rodent models. This positions Compound A as a candidate for further investigation in mood disorder treatments .
  • Cytotoxicity in Cancer Models : While direct studies on Compound A are sparse, related piperazine derivatives have exhibited cytotoxic effects against various cancer cell lines. This raises the possibility that Compound A may also possess anticancer properties worth exploring .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityTarget Receptors
Compound AC25H36N4O3NeuroprotectiveAlpha1-adrenergic
Compound BC24H34N4O2AntidepressantSerotonin
Compound CC26H38N4O3CytotoxicMultiple

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1,3-bis[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and a propan-2-ol backbone. Key steps include:

  • Step 1 : Reacting 2-methoxyphenylpiperazine with a halogenated propan-2-ol derivative under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile).
  • Step 2 : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol .
  • Purity Control : Confirm structural integrity using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS. For high-purity batches (>99%), employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .

Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) for receptor binding?

  • Methodological Answer : Focus on modifying:

  • Piperazine Substituents : Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., trifluoromethyl) to assess steric/electronic effects on receptor affinity.
  • Linker Flexibility : Substitute the propan-2-ol backbone with ethylene glycol or rigid aromatic spacers to study conformational preferences.
  • Validation : Use molecular docking (e.g., AutoDock Vina) against target receptors (e.g., α1_1-adrenoceptors) to prioritize analogs for synthesis .

Q. What spectroscopic and chromatographic methods are critical for confirming the compound’s identity and purity?

  • Methodological Answer :

  • Spectroscopy : 1H^1H-NMR (δ 2.5–3.5 ppm for piperazine protons; δ 3.7–4.2 ppm for methoxy groups) and FT-IR (broad O–H stretch ~3300 cm1^{-1}).
  • Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column; retention time comparison against a certified reference standard.
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H]+^+ ~529.6 Da) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations of this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å). Optimize crystal growth via vapor diffusion (e.g., ethanol/water mixtures).
  • Refinement : Employ SHELXL for structure solution and refinement. Analyze torsion angles to validate the propan-2-ol linker’s spatial orientation and piperazine ring puckering .
  • Discrepancy Resolution : Compare experimental data with computational models (e.g., DFT-optimized geometries). Mismatches in dihedral angles may indicate solvent effects or crystal packing forces .

Q. What computational approaches are suitable for predicting the compound’s binding mechanism to serotonin or adrenergic receptors?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or GROMACS to dock the compound into receptor active sites (e.g., 5-HT1A_{1A} PDB: 7EKG). Include flexible side-chain residues during sampling.
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Calculate binding free energies via MM/PBSA.
  • Validation : Cross-reference with experimental SAR data (e.g., IC50_{50} values from radioligand assays) to refine computational models .

Q. How can contradictory pharmacological data (e.g., partial agonist vs. antagonist activity) be systematically addressed?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., CHO-K1 expressing human receptors) and buffer conditions (pH 7.4, 37°C).
  • Functional Assays : Compare cAMP accumulation (for GPCRs) vs. calcium flux assays to differentiate signaling pathways.
  • Data Analysis : Apply statistical models (e.g., two-way ANOVA) to account for batch-to-batch variability. Reconcile discrepancies using receptor subtype selectivity profiles (e.g., α1A_{1A} vs. α1B_{1B}) .

Q. What strategies improve the compound’s solubility and bioavailability without altering its core pharmacophore?

  • Methodological Answer :

  • Salt Formation : Synthesize hydrochloride or phosphate salts (e.g., via HCl gas in diethyl ether) to enhance aqueous solubility.
  • Prodrug Design : Introduce ester or carbamate groups at the propan-2-ol hydroxyl, which hydrolyze in vivo.
  • Formulation : Use cyclodextrin-based nanocarriers or lipid emulsions for intravenous delivery. Validate stability via accelerated degradation studies (40°C/75% RH for 6 months) .

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